![molecular formula C12H14Cl2O3 B14274477 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol CAS No. 141263-55-0](/img/structure/B14274477.png)
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol is an organic compound characterized by the presence of a dichlorophenyl group attached to an oxolane ring with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenylacetic acid and oxirane.
Formation of Intermediate: The 2,4-dichlorophenylacetic acid is first converted to its corresponding ester using an alcohol and an acid catalyst.
Epoxide Ring Opening: The ester is then reacted with oxirane under basic conditions to form the oxolane ring.
Hydroxylation: Finally, the oxolane ring is hydroxylated using a suitable oxidizing agent, such as osmium tetroxide, to introduce the diol functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high selectivity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction of the dichlorophenyl group can lead to the formation of the corresponding phenyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-dione.
Reduction: Formation of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol.
Substitution: Formation of various substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the oxolane ring and diol groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-dione: Similar structure but with a ketone group instead of diol.
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-methanol: Similar structure but with a methanol group instead of diol.
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-amine: Similar structure but with an amine group instead of diol.
Uniqueness
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol is unique due to the presence of both the dichlorophenyl group and the oxolane ring with diol functionality
Eigenschaften
CAS-Nummer |
141263-55-0 |
|---|---|
Molekularformel |
C12H14Cl2O3 |
Molekulargewicht |
277.14 g/mol |
IUPAC-Name |
5-[2-(2,4-dichlorophenyl)ethyl]oxolane-2,3-diol |
InChI |
InChI=1S/C12H14Cl2O3/c13-8-3-1-7(10(14)5-8)2-4-9-6-11(15)12(16)17-9/h1,3,5,9,11-12,15-16H,2,4,6H2 |
InChI-Schlüssel |
CNKBINIRBWYFPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(C1O)O)CCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




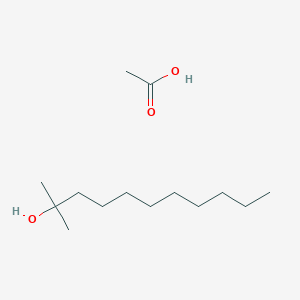
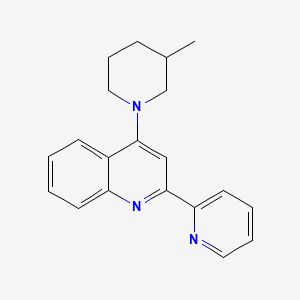
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
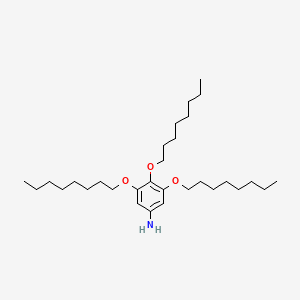

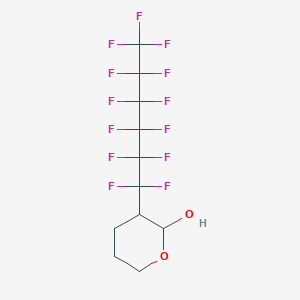
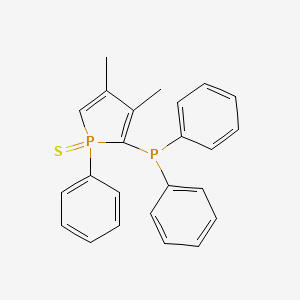

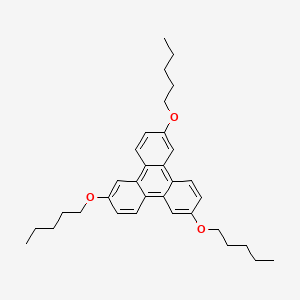
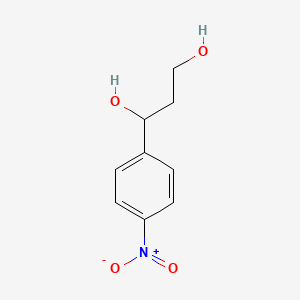
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
